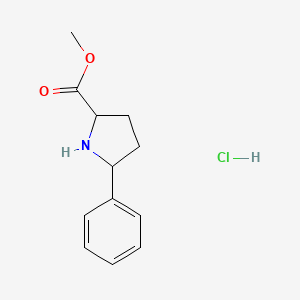

(2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2170170-16-6 |

|---|---|

Molecular Formula |

C12H16ClNO2 |

Molecular Weight |

241.71 g/mol |

IUPAC Name |

methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C12H15NO2.ClH/c1-15-12(14)11-8-7-10(13-11)9-5-3-2-4-6-9;/h2-6,10-11,13H,7-8H2,1H3;1H/t10-,11-;/m0./s1 |

InChI Key |

AIGJJVLXPPJJOE-ACMTZBLWSA-N |

Canonical SMILES |

COC(=O)C1CCC(N1)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

(2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride is a chiral pharmaceutical intermediate of significant interest in synthetic and medicinal chemistry.[1][2] Its rigid pyrrolidine scaffold, substituted with a phenyl group and a methyl ester, provides a versatile platform for the construction of more complex molecules, including active pharmaceutical ingredients (APIs). As with any compound intended for use in drug development, a thorough understanding of its physicochemical properties is paramount. These properties govern its behavior in biological systems, its stability during storage and formulation, and the analytical methods required for its quality control.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. In the absence of extensive publicly available experimental data for this specific molecule, this guide integrates foundational chemical principles, data from structurally related compounds, and established analytical methodologies to provide a robust framework for its characterization.

Chemical Identity and Structure

A clear definition of the molecule's structure is the foundation of any physicochemical analysis.

| Identifier | Value |

| IUPAC Name | methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate;hydrochloride |

| CAS Number | 2170170-16-6 |

| Molecular Formula | C₁₂H₁₆ClNO₂ |

| Molecular Weight | 241.71 g/mol |

| Chemical Structure |  |

The hydrochloride salt form is common for amino acid esters, enhancing stability and solubility compared to the free base.[3] The stereochemistry, (2S,5S), is a critical attribute that will influence its biological activity and interaction with other chiral molecules.

Predicted and Inferred Physicochemical Properties

Melting Point

The melting point of a crystalline solid is a crucial indicator of purity.[4][5][6][7] For a pure, crystalline organic compound, a sharp melting point range of 0.5-1.0°C is expected. Impurities typically lead to a depression and broadening of the melting point range. Given that this compound is a hydrochloride salt of an organic base, it is expected to be a crystalline solid with a relatively high melting point, likely exceeding 150°C. The ionic character of the salt contributes to a stronger crystal lattice compared to the free base.

Experimental Protocol: Melting Point Determination

A standard capillary melting point apparatus can be used for this determination.

Caption: Workflow for Melting Point Determination.

Solubility

The hydrochloride salt form of (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate is expected to confer aqueous solubility. Amino acid ester hydrochlorides are generally soluble in water and polar organic solvents like methanol and ethanol, while exhibiting lower solubility in nonpolar organic solvents.[3][8][9][10]

| Solvent | Predicted Solubility | Rationale |

| Water | Soluble | The presence of the hydrochloride salt and the polar ester group should facilitate dissolution in water. |

| Methanol / Ethanol | Soluble | Polar protic solvents will effectively solvate the ionic and polar functional groups. |

| Dichloromethane | Sparingly Soluble | A moderately polar solvent that may partially dissolve the compound. |

| Hexane | Insoluble | A nonpolar solvent that will not effectively solvate the ionic salt. |

Experimental Protocol: Qualitative Solubility Assessment

This can be determined by adding a small, measured amount of the solid to a known volume of the solvent at a controlled temperature and observing for dissolution.

pKa (Acid Dissociation Constant)

The pKa value is critical for understanding the ionization state of the molecule at a given pH, which in turn affects its solubility, lipophilicity, and interaction with biological targets. The most relevant pKa for this molecule is that of the protonated secondary amine in the pyrrolidine ring. The pKa of a secondary amine hydrochloride is typically in the range of 9-11.[11][12][13][14]

Causality Behind Experimental Choices: Potentiometric titration is a reliable method for determining pKa as it directly measures the change in pH upon addition of a titrant.

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Caption: Workflow for pKa Determination via Titration.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation.[15][16][17][18][19]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methoxy protons of the ester, and the protons of the pyrrolidine ring. The diastereotopic nature of the methylene protons on the pyrrolidine ring may lead to complex splitting patterns.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, and the carbons of the pyrrolidine ring.

Authoritative Grounding: The chemical shifts and coupling constants observed in the NMR spectra are highly dependent on the stereochemistry of the molecule. 2D NMR techniques such as COSY and HSQC can be employed for unambiguous assignment of all proton and carbon signals.[20]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[21][22][23]

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (secondary amine salt) | ~2400-2800 (broad) |

| C=O stretch (ester) | ~1730-1750 |

| C-O stretch (ester) | ~1000-1300 |

| C-H stretch (aromatic and aliphatic) | ~2850-3100 |

| C=C stretch (aromatic) | ~1450-1600 |

Experimental Protocol: FTIR Analysis

The spectrum can be obtained using a KBr pellet or as a thin film.[24]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[25][26][27][28][29]

-

Molecular Ion: In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent molecular ion peak corresponding to the free base ([M+H]⁺) at m/z 206.12.

-

Isotopic Pattern: The presence of a chlorine atom from the hydrochloride is not typically observed in the molecular ion under ESI conditions, as the analysis is usually performed on the free base. If a technique that detects the entire salt were used, a characteristic M+2 peak with an intensity of approximately one-third of the M peak would be expected due to the natural abundance of the ³⁷Cl isotope.[25][26][27]

Chromatographic Analysis and Purity Assessment

Chromatographic methods are essential for assessing the purity of the compound, particularly its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC)

-

Reversed-Phase HPLC: This technique can be used to determine the chemical purity of the compound. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point.

-

Chiral HPLC: To determine the enantiomeric purity, a chiral stationary phase (CSP) is required.[30][31][32][33][34] Polysaccharide-based chiral columns are often effective for the separation of enantiomers of compounds with aromatic rings and polar functional groups.

Self-Validating System: The validation of a chiral HPLC method should include specificity, linearity, accuracy, precision, and limit of quantification for the undesired enantiomer, in accordance with regulatory guidelines.[35]

Caption: Workflow for Chiral HPLC Method Development and Validation.

Stability

The stability of this compound is a critical parameter for its storage and handling. As a hydrochloride salt, it is expected to be more stable to degradation than the free base. However, potential degradation pathways include:

-

Hydrolysis of the ester: This can be accelerated by the presence of moisture and extremes of pH.

-

Racemization: Although likely to be stable under normal storage conditions, exposure to strong bases or high temperatures could potentially lead to epimerization at the C2 position.

Authoritative Grounding: Stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines, which outline the conditions for stress testing (e.g., exposure to acid, base, oxidation, heat, and light) and long-term stability studies.[36][37]

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties of this compound. While direct experimental data for this specific intermediate is limited, a robust understanding of its characteristics can be achieved through the application of fundamental chemical principles and the study of structurally related molecules. The experimental protocols and analytical workflows described herein provide a solid foundation for researchers, scientists, and drug development professionals to effectively characterize this important chiral building block, ensuring its quality and appropriate application in the synthesis of novel therapeutic agents.

References

-

Quora. (2023, May 17). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? [Online discussion]. Available: [Link]

-

Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. Available: [Link]

-

Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Available: [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Available: [Link]

- Google Patents. (n.d.). CA3180417A1 - Synthesis of (2s,5r)-5-(2-chlorophenyl)-1-(2'-methoxy-[1,1'-biphenyl]-4-carbonyl)pyrrolidine-2-carboxylic acid.

-

T. L. Gilchrist. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available: [Link]

-

Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube. Available: [Link]

-

ResearchGate. (n.d.). Predicted pKa values for the secondary and tertiary amines shown in.... Available: [Link]

-

Wang, J., et al. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. National Institutes of Health. Available: [Link]

-

PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Available: [Link]

-

SciELO. (2008, January 28). Article. Available: [Link]

-

National Institutes of Health. (n.d.). Pyrrolidine. PubChem. Available: [Link]

-

Unknown. (n.d.). 2. NMR Spectra and Molecular Structure. Available: [Link]

-

University of Calgary. (n.d.). Melting point determination. Available: [Link]

-

Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available: [Link]

-

Al-Hourani, B. J., et al. (2022, October 25). Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. National Institutes of Health. Available: [Link]

-

SpectraBase. (n.d.). Pyrrolidine - Optional[FTIR] - Spectrum. Available: [Link]

-

ResearchGate. (2025, August 6). Regulatory aspects of analytics and stability testing of chiral drugs and products containing chiral active substances. Available: [Link]

-

ElectronicsAndBooks. (n.d.). Helianthates of Amino Acid and Polypeptide Esters. Available: [Link]

-

European Medicines Agency. (n.d.). COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS NOTE FOR GUIDANCE:. Available: [Link]

-

Unknown. (n.d.). DETERMINATION OF MELTING POINTS. Available: [Link]

-

ACS Publications. (n.d.). Mild and Efficient Preparation of Phytosteryl Amino Acid Ester Hydrochlorides and Their Emulsifying Properties. Journal of Agricultural and Food Chemistry. Available: [Link]

-

MDPI. (n.d.). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Available: [Link]

-

Scholaris. (2022, January 6). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN. Available: [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Available: [Link]

-

ResearchGate. (n.d.). pKa(H) values for the secondary amine series (H2O, 22°С)[38].. Available: [Link]

-

Unknown. (2021, September 19). experiment (1) determination of melting points. Available: [Link]

-

ACS Publications. (n.d.). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Available: [Link]

- Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.

-

Phenomenex. (n.d.). Chiral HPLC Separations. Available: [Link]

-

National Institutes of Health. (n.d.). The Significance of Chirality in Drug Design and Development. Available: [Link]

- Google Patents. (n.d.). US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.

-

Unknown. (n.d.). Experiment 1 - Melting Points. Available: [Link]

-

National Institutes of Health. (n.d.). Pyrrolidine-2-carboxamide. PubChem. Available: [Link]

-

Unknown. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Available: [Link]

-

National Institutes of Health. (n.d.). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. Available: [Link]

-

LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Available: [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available: [Link]

-

National Institutes of Health. (n.d.). pyrrolidine-2-carboxylic acid;(2S)-pyrrolidine-2-carboxylic acid. PubChem. Available: [Link]

-

MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available: [Link]

-

National Institutes of Health. (n.d.). Phramacological properties of esters of 1-alkyl-2-hydroxyalkylpyrrolidine and their quaternary derivatives. PubMed. Available: [Link]

-

JSM Central. (2016, October 12). Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase. Available: [Link]

-

ResearchGate. (n.d.). N-methylene signals of the 1 H NMR spectrum of compound 1a (C 6 D 6 ):.... Available: [Link]

-

ResearchGate. (n.d.). (PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Available: [Link]

-

Shiratori Pharmaceutical Co., Ltd. (n.d.). Chiral Pyrrolidine Compounds. Available: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. targetmol.cn [targetmol.cn]

- 3. quora.com [quora.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pennwest.edu [pennwest.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. scielo.br [scielo.br]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]

- 13. uregina.scholaris.ca [uregina.scholaris.ca]

- 14. researchgate.net [researchgate.net]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. nmr.oxinst.com [nmr.oxinst.com]

- 17. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pyrrolidine(123-75-1) IR Spectrum [m.chemicalbook.com]

- 22. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. spectrabase.com [spectrabase.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. chemguide.co.uk [chemguide.co.uk]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. researchgate.net [researchgate.net]

- 29. youtube.com [youtube.com]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. phx.phenomenex.com [phx.phenomenex.com]

- 32. chromatographyonline.com [chromatographyonline.com]

- 33. mdpi.com [mdpi.com]

- 34. jsmcentral.org [jsmcentral.org]

- 35. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]

- 36. researchgate.net [researchgate.net]

- 37. pubs.acs.org [pubs.acs.org]

- 38. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Experimental Applications of (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolidine Scaffold in Medicinal Chemistry

The pyrrolidine ring is a cornerstone in drug discovery, forming the structural basis of a wide array of biologically active compounds.[1] Its prevalence in over 20 FDA-approved drugs underscores its versatility and importance. The five-membered, saturated heterocyclic structure of pyrrolidine offers several advantages in drug design, including a three-dimensional architecture that allows for a thorough exploration of pharmacophore space. This non-planar ring system, capable of "pseudorotation," provides a stereochemically rich scaffold that can be precisely tailored to interact with biological targets.[1]

(2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride (CAS No. 2170170-16-6) is a chiral building block of significant interest in medicinal chemistry. Its defined stereochemistry at the C2 and C5 positions offers a rigid framework for the synthesis of stereoisomerically pure compounds, which is crucial for optimizing drug-target interactions and minimizing off-target effects. This guide will provide an in-depth exploration of the experimental applications of this versatile intermediate, focusing on its synthetic utility and the biological evaluation of its derivatives.

Physicochemical Properties

| Property | Value |

| CAS Number | 2170170-16-6 |

| Molecular Formula | C₁₂H₁₆ClNO₂ |

| Molecular Weight | 241.72 g/mol |

| Appearance | White to off-white solid |

| Stereochemistry | (2S, 5S) |

Synthetic Pathways: From Intermediate to Bioactive Derivatives

The primary utility of this compound lies in its role as a precursor for the synthesis of more complex, biologically active molecules. A common synthetic transformation involves the conversion of the methyl ester at the C2 position into a carboxamide through reaction with a primary or secondary amine. This straightforward amidation reaction allows for the introduction of a wide variety of substituents, enabling the systematic exploration of structure-activity relationships (SAR).

General Workflow for the Synthesis of Pyrrolidine-2-Carboxamide Derivatives

Caption: General workflow for the synthesis and evaluation of pyrrolidine-2-carboxamide derivatives.

Detailed Experimental Protocol: Synthesis of a Representative (2S,5S)-N-aryl-5-phenylpyrrolidine-2-carboxamide

This protocol is a representative example based on established methodologies for the synthesis of pyrrolidine carboxamides.

Materials:

-

This compound

-

Substituted aniline

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Coupling agent (e.g., HATU, HOBt/EDC)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Free Amine Generation: To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) and stir at room temperature for 30 minutes.

-

Amide Coupling: Add the substituted aniline (1.1 eq), HOBt (1.2 eq), and EDC (1.2 eq) to the reaction mixture. Stir the reaction at room temperature overnight.

-

Work-up: Quench the reaction with water and extract with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., ethyl acetate in hexanes) to afford the desired (2S,5S)-N-aryl-5-phenylpyrrolidine-2-carboxamide.

-

Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Structure-Activity Relationship (SAR) Studies

Pyrrolidine derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. The specific activity is highly dependent on the nature and position of the substituents on the pyrrolidine ring.

Antimicrobial Activity

Derivatives of pyrrolidine have shown promising activity against various bacterial and fungal strains. For instance, certain 5-oxopyrrolidine derivatives bearing a 5-nitrothiophene substituent have demonstrated selective antimicrobial activity against multidrug-resistant Staphylococcus aureus.[2]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the synthesized compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

The anticancer potential of pyrrolidine derivatives has been extensively investigated. For example, certain 5-oxopyrrolidine derivatives have shown potent activity against human lung adenocarcinoma A549 cells.[2]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be calculated.

Enzyme Inhibition

Pyrrolidine derivatives have been designed as inhibitors of various enzymes. For example, some derivatives have been evaluated as inhibitors of neuraminidase, an enzyme crucial for the replication of the influenza virus.[3]

Experimental Protocol: Neuraminidase Inhibition Assay

-

Enzyme Reaction: Pre-incubate the neuraminidase enzyme with the synthesized compounds for a specific period.

-

Substrate Addition: Add a fluorogenic substrate (e.g., 4-methylumbelliferyl-N-acetyl-α-D-neuraminic acid) to initiate the enzymatic reaction.

-

Fluorescence Measurement: Measure the fluorescence of the product at appropriate excitation and emission wavelengths.

-

IC₅₀ Determination: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Structure-Activity Relationship (SAR) Insights

SAR studies on pyrrolidine derivatives have revealed key structural features that influence their biological activity. For instance, in a series of neuraminidase inhibitors, the nature of the substituent at the C4 position of the pyrrolidine ring was found to be critical for potent inhibitory activity.[3] Similarly, for antimicrobial agents, the presence of specific aromatic or heteroaromatic moieties on the carboxamide nitrogen can significantly impact their potency and spectrum of activity.

Conclusion

This compound is a valuable and versatile chiral building block in medicinal chemistry. Its rigid, stereochemically defined structure provides an excellent starting point for the synthesis of a diverse range of bioactive compounds. The straightforward conversion of its methyl ester to various carboxamides allows for extensive SAR exploration, leading to the identification of potent antimicrobial, anticancer, and enzyme-inhibitory agents. The experimental protocols detailed in this guide provide a framework for the synthesis and biological evaluation of novel derivatives, highlighting the potential of this scaffold in the development of new therapeutic agents.

References

-

Li Petri, G., Raimondi, M. V., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

-

Nural, Y., et al. (2018). Synthesis, antimicrobial activity and acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives. Bioorganic & Medicinal Chemistry Letters, 28(5), 942-946. [Link]

-

Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. [Link]

-

Savić, V., et al. (2013). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 18(7), 8158-8174. [Link]

-

Bhat, A. A., et al. (2022). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Journal of Molecular Structure, 1265, 133423. [Link]

-

Juozapaitienė, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 984. [Link]

-

Zhang, J., et al. (2007). Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors. Bioorganic & Medicinal Chemistry, 15(7), 2749-2758. [Link]

-

European Patent Office. (1999). 5-oxo-pyrrolidine-2-carboxylic acid hydroxamide derivatives (EP1004578B1). [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). 2-Pyrrolidone-5-carboxylic acid compounds (EP0314275A2).

Sources

- 1. EP0314275A2 - 2-Pyrrolidone-5-carboxylic acid compounds - Google Patents [patents.google.com]

- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity | MDPI [mdpi.com]

- 3. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

stereochemistry of methyl 5-phenylpyrrolidine-2-carboxylate isomers

An In-depth Technical Guide on the Stereochemistry of Methyl 5-Phenylpyrrolidine-2-Carboxylate Isomers

Foreword: The Stereochemical Imperative in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyrrolidine ring stands out as a privileged scaffold, forming the core of numerous natural products and synthetic drugs.[1] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space that is often critical for potent and selective interaction with biological targets.[1] Among its many derivatives, methyl 5-phenylpyrrolidine-2-carboxylate represents a quintessential building block, embodying a structural challenge that every drug development professional must master: stereochemistry.

With two distinct chiral centers at the C2 and C5 positions, this molecule can exist as four possible stereoisomers. The spatial arrangement of the phenyl and methyl carboxylate groups—whether they are on the same side (cis) or opposite sides (trans) of the ring, and their absolute configuration (R or S)—dramatically influences the molecule's pharmacological profile. This guide offers a comprehensive, field-proven perspective on navigating the stereochemical complexity of methyl 5-phenylpyrrolidine-2-carboxylate, moving from synthetic control to unambiguous analytical validation.

Part 1: Defining the Stereochemical Landscape

The core of the challenge lies in the existence of two pairs of enantiomers, which are diastereomers of each other. Understanding their relationship is the first step toward controlling their formation.

-

Trans Isomers: (2S, 5S)-methyl 5-phenylpyrrolidine-2-carboxylate and (2R, 5R)-methyl 5-phenylpyrrolidine-2-carboxylate. The substituents at C2 and C5 are on opposite faces of the pyrrolidine ring.

-

Cis Isomers: (2S, 5R)-methyl 5-phenylpyrrolidine-2-carboxylate and (2R, 5S)-methyl 5-phenylpyrrolidine-2-carboxylate. The substituents at C2 and C5 are on the same face of the ring.

These isomers are not merely academic curiosities; their distinct three-dimensional shapes dictate how they fit into chiral protein binding sites, leading to potentially vast differences in efficacy, metabolism, and toxicity.

Sources

Proline-Catalyzed Aldol Reactions: A Mechanistic and Practical Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery that L-proline, a simple, naturally occurring amino acid, can catalyze the asymmetric aldol reaction with high enantioselectivity marked a pivotal moment in organic synthesis, heralding the era of modern organocatalysis.[1][2][3] This guide provides an in-depth exploration of the mechanism of action for proline and its derivatives in the aldol reaction. We will move beyond a superficial overview to dissect the intricate catalytic cycle, elucidate the governing principles of stereocontrol through established transition state models, and provide practical, field-proven insights into experimental execution. This document is designed for the practicing scientist, offering a synthesis of theoretical understanding and actionable protocols to harness the power of this remarkable transformation.

The Dawn of Organocatalysis: Why Proline?

For decades, asymmetric catalysis was the near-exclusive domain of transition metal complexes and enzymes. The introduction of proline as a viable catalyst for direct asymmetric aldol reactions by List, Barbas, and Lerner in 2000, building on the seminal intramolecular work of Hajos and Parrish in the 1970s, represented a paradigm shift.[1][2][4] Proline's appeal is multifaceted: it is inexpensive, readily available in both enantiomeric forms, non-toxic, and robust, often allowing for reactions to be performed under ambient, aerobic conditions.[5][6][7]

The catalytic prowess of proline stems from its unique bifunctional structure: a secondary amine nucleophile and a carboxylic acid Brønsted acid. This arrangement allows proline to mimic the strategy of Class I aldolase enzymes, activating carbonyl compounds through the formation of a nucleophilic enamine intermediate, a mode of action now central to a vast array of organocatalytic transformations.[2][6][8]

The Core Mechanism: A Journey Through the Enamine Catalytic Cycle

The broadly accepted mechanism for the proline-catalyzed aldol reaction proceeds via an enamine pathway.[5][9][10] This cycle elegantly combines nucleophilic activation, stereocontrolled C-C bond formation, and catalyst regeneration in a seamless process.

The catalytic cycle can be broken down into four key stages:

-

Enamine Formation: The cycle begins with the nucleophilic attack of proline's secondary amine on the carbonyl carbon of the donor ketone (e.g., acetone, cyclohexanone). This forms a carbinolamine intermediate.[10]

-

Dehydration and Deprotonation: The carbinolamine undergoes dehydration, facilitated by the acidic environment, to form a transient iminium ion. Subsequent deprotonation at the α-carbon yields the key nucleophilic species: the enamine.[10] This enamine is significantly more nucleophilic than the corresponding enol or enolate of the starting ketone.

-

Stereoselective C-C Bond Formation: The enamine attacks the electrophilic carbonyl of the acceptor aldehyde. This step is the stereochemistry-determining step of the reaction and proceeds through a highly organized, chair-like transition state, which will be discussed in detail in Section 3.[11][12]

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion adduct is hydrolyzed by water (a molecule of which was produced during the enamine formation step), releasing the β-hydroxy carbonyl product and regenerating the proline catalyst, allowing it to re-enter the catalytic cycle.[2] The incorporation of ¹⁸O from labeled water into the product provides strong experimental support for this hydrolytic step and the overall enamine mechanism.[1][2]

Caption: The enamine catalytic cycle for the proline-catalyzed aldol reaction.

The Origin of Stereoselectivity: The Houk-List Model

The remarkable ability of proline to induce high levels of enantioselectivity is rationalized by the Houk-List transition state model, which builds upon the foundational principles of the Zimmerman-Traxler model for metal enolates.[1][12][13][14] Computational and experimental studies have shown that the carbon-carbon bond-forming step proceeds through a highly ordered, six-membered, chair-like transition state involving a single proline molecule.[9][11][12]

The key features of this model are:

-

Enamine Geometry: The enamine intermediate exists in equilibrium between syn and anti conformations relative to the carboxylic acid group. The anti-enamine is generally favored and leads to the observed major product.[9]

-

Hydrogen Bonding: The carboxylic acid group of proline is not a mere spectator. It acts as an intramolecular Brønsted acid, forming a crucial hydrogen bond with the carbonyl oxygen of the incoming aldehyde. This interaction serves two purposes: it activates the aldehyde, making it more electrophilic, and it rigidly orients the aldehyde within the transition state.[12][15]

-

Steric Control: To minimize steric clashes within the chair-like structure, the larger substituent on the aldehyde (e.g., an aryl or alkyl group) preferentially occupies a pseudo-equatorial position. This orientation directs the enamine to attack one specific prochiral face of the aldehyde—typically the Re-face for (S)-proline—leading to the observed high enantioselectivity.[1][16]

The attack from the opposite (Si) face would force the aldehyde's large substituent into a sterically hindered pseudo-axial position, resulting in a higher energy, disfavored transition state.

Caption: The Houk-List model explaining stereoselectivity via a chair-like transition state.

Practical Considerations and Causality in Experimental Design

While the mechanism appears straightforward, achieving optimal results in the lab requires an understanding of several key variables.

The Role of Solvent and Water

The choice of solvent is critical. Proline-catalyzed aldol reactions are typically performed in polar aprotic solvents like DMSO, DMF, or acetonitrile, where proline has adequate solubility.[17] The role of water is particularly nuanced. While water is a product of enamine formation, the addition of small amounts of water as a co-solvent can sometimes be beneficial, particularly for less reactive substrates.[7][17]

-

Causality: It is theorized that water can accelerate the hydrolysis of off-cycle oxazolidinone intermediates, which can sequester the catalyst and aldehyde, thereby increasing the concentration of active catalyst.[18] However, excess water can be detrimental, suppressing the intrinsic reaction rate by shifting equilibria away from key intermediates in the cycle.[18][19][20] Therefore, solvent selection and hydration level must be carefully optimized for each specific substrate pair.

Substrate Scope and Catalyst Loading

The reaction is generally effective for reactions between ketones (especially acetone and cyclohexanone) and a wide range of aldehydes. Electron-poor aromatic aldehydes are typically more reactive than electron-rich or aliphatic aldehydes.[17] Catalyst loading is often in the range of 10-30 mol%, though optimized conditions can sometimes allow for lower loadings.[4][21]

Data Presentation: Performance of (S)-Proline in Aldol Reactions

The following table summarizes representative results for the (S)-proline-catalyzed aldol reaction between cyclohexanone and various aromatic aldehydes, demonstrating the catalyst's effectiveness.

| Entry | Aldehyde (Acceptor) | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Reference |

| 1 | 4-Nitrobenzaldehyde | 19 | 99 | >99:1 | 99 | [17] |

| 2 | 4-Chlorobenzaldehyde | 19 | 99 | >99:1 | 98 | [17] |

| 3 | Benzaldehyde | 48 | 85 | 95:5 | 96 | [17] |

| 4 | 4-Methoxybenzaldehyde | 96 | 60 | 91:9 | 94 | [17] |

Experimental Protocol: A Self-Validating Workflow

This protocol provides a reliable starting point for performing a proline-catalyzed aldol reaction. The self-validating nature of the protocol lies in the clear checkpoints (TLC monitoring) and standardized purification, ensuring reproducibility.

General Procedure for the Asymmetric Aldol Reaction of an Aldehyde with a Ketone

-

Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add (S)-proline (e.g., 0.03 mmol, 20 mol%).

-

Solvent Addition: Add the chosen solvent system (e.g., a 2:1 mixture of Methanol:Water, 50 µL). Stir for 5 minutes to ensure dissolution.[17]

-

Reagent Addition: Add the ketone donor (e.g., cyclohexanone, 1.5 mmol, 5 equivalents) followed by the limiting aldehyde acceptor (e.g., 4-nitrobenzaldehyde, 0.3 mmol, 1 equivalent).[17]

-

Reaction Execution: Cap the vial and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting aldehyde is consumed.

-

Workup (Quenching & Extraction): Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield, diastereomeric ratio (by ¹H NMR of the crude product), and enantiomeric excess (by chiral HPLC analysis).[17][21]

Sources

- 1. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. longdom.org [longdom.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The Houk–List transition states for organocatalytic mechanisms revisited - Chemical Science (RSC Publishing) DOI:10.1039/C3SC53416B [pubs.rsc.org]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 21. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Medicinal Chemistry of Chiral Pyrrolidine Derivatives: From Privileged Scaffold to Potent Therapeutics

Introduction: The Strategic Importance of 3D Scaffolds in Modern Drug Discovery

In the landscape of contemporary drug discovery, the pursuit of molecular complexity and three-dimensional (3D) topology has become a cornerstone of successful lead optimization. Flat, aromatic systems, while synthetically tractable, often fall short in providing the nuanced, spatially-defined interactions required for high-potency and selective target engagement. This is where saturated heterocycles, particularly chiral ones, demonstrate their immense value. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands out as a "privileged scaffold" due to its frequent appearance in both natural products and FDA-approved drugs.[1][2] Its non-planar, puckered conformation allows for the precise vectorial presentation of substituents into a target's binding pocket, while the nitrogen atom can serve as a key hydrogen bond acceptor or a point for further derivatization.[1][3]

The introduction of stereocenters onto this scaffold elevates its utility exponentially. The distinct pharmacological profiles often exhibited by different enantiomers or diastereomers of a drug candidate underscore the criticality of stereochemical control in medicinal chemistry.[3][4] Chiral pyrrolidine derivatives, therefore, are not merely building blocks; they are sophisticated tools that enable chemists to navigate and exploit the chiral environment of biological macromolecules. This guide provides an in-depth exploration of the applications of these derivatives, focusing on key therapeutic areas, the underlying mechanisms of action, structure-activity relationships (SAR), and the synthetic strategies that bring these vital molecules to life.

Section 1: The Chiral Pyrrolidine Scaffold: Physicochemical and Pharmacokinetic Advantages

The preference for the pyrrolidine nucleus in drug design is not coincidental; it is rooted in a favorable combination of physicochemical properties that contribute to improved "drug-likeness."

-

Enhanced Solubility: Compared to its carbocyclic analog, cyclopentane, or its aromatic counterpart, pyrrole, the pyrrolidine ring's nitrogen atom provides a hydrogen bond acceptor, which can significantly improve aqueous solubility—a critical parameter for oral bioavailability.[1]

-

Metabolic Stability: The saturated nature of the ring makes it generally less susceptible to oxidative metabolism compared to many aromatic systems.

-

Stereochemical Richness: With up to four potential stereocenters, the pyrrolidine scaffold offers a vast chemical space to explore for optimal target binding.[1] This stereochemical diversity is fundamental to achieving isoform selectivity, for example, in kinase or synthase inhibitors.

-

Versatile Synthetic Handle: The secondary amine of the pyrrolidine ring is a versatile functional group that can be readily modified to modulate potency, selectivity, and pharmacokinetic properties without altering the core scaffold's interaction with the target.

These intrinsic properties make the chiral pyrrolidine scaffold a highly effective starting point for developing drug candidates with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Section 2: Key Therapeutic Applications and Mechanistic Insights

Chiral pyrrolidine derivatives have been successfully incorporated into potent modulators of various biological targets, leading to breakthroughs in multiple disease areas.

Antiviral Therapy: The Case of Hepatitis C Virus (HCV) NS5A Inhibitors

The development of direct-acting antivirals (DAAs) has revolutionized the treatment of chronic HCV infection. Among the most potent classes of DAAs are the NS5A inhibitors, many of which feature a characteristic bis-pyrrolidine core.

-

Mechanism of Action: The HCV NS5A protein is a zinc-binding phosphoprotein essential for viral RNA replication and the assembly of new virions.[5][6] It orchestrates the formation of a "membranous web," a cellular scaffold where the viral replication complex resides.[6][7] Chiral pyrrolidine-containing inhibitors, such as Daclatasvir, bind with high affinity to the N-terminus of NS5A.[8] This binding event disrupts the protein's normal function, preventing the formation of the replication complex and impairing the assembly of new viral particles, thereby halting the viral life cycle at two distinct stages.[5][6][9]

Metabolic Disease: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

The incretin pathway offers a powerful physiological mechanism for glucose control. DPP-4 inhibitors enhance this pathway by preventing the degradation of key hormones.

-

Mechanism of Action: DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[10][11] These hormones are released after a meal and stimulate insulin secretion while suppressing glucagon secretion in a glucose-dependent manner.[11][12] By inhibiting DPP-4, pyrrolidine-based drugs like sitagliptin and vildagliptin increase the circulating levels of active GLP-1 and GIP.[13] This leads to enhanced insulin release from pancreatic β-cells and reduced glucagon release from α-cells, ultimately resulting in lower blood glucose levels.[12] The cyanopyrrolidine moiety is a common feature, where the nitrile group can form a reversible covalent bond with the catalytic serine (Ser630) in the DPP-4 active site.[13]

-

Structure-Activity Relationship (SAR) Insights: 3D-QSAR studies on pyrrolidine-based DPP-4 inhibitors have revealed key structural requirements for high potency. These include steric constraints at positions 2 and 3 of the pyrrolidine ring, the presence of an electropositive linker, and electron-rich groups on the aryl tail moiety.[14] This highlights how the chiral scaffold serves as a rigid anchor, while modifications to appended groups fine-tune binding affinity.

Oncology and Neurology: Targeting Diverse Pathways

The versatility of the chiral pyrrolidine scaffold allows its application in a wide array of other therapeutic areas.

-

Anticancer: Pyrrolidine derivatives have been developed as potent antagonists of the CXCR4 chemokine receptor, which plays a role in cancer metastasis.[2] For example, a derivative containing pyridine, piperazine, and pyrimidine moieties alongside the pyrrolidine ring showed a strong binding affinity to CXCR4 with an IC50 of 79 nM.[2] Other derivatives, including spirooxindole-pyrrolidines and copper(II) complexes, have demonstrated significant cytotoxicity against various cancer cell lines, such as the SW480 colon cancer line (IC50 = 0.99 µM).[2][15]

-

Neurodegenerative Disorders: Overproduction of nitric oxide by neuronal nitric oxide synthase (nNOS) is implicated in neurotoxicity. Selective inhibition of nNOS over other isoforms (eNOS, iNOS) is a key therapeutic goal. A series of trans-substituted aminopyrrolidinomethyl 2-aminopyridines were developed as highly potent and selective nNOS inhibitors.[16] SAR studies demonstrated that the trans stereochemistry was crucial for activity, with the lead compounds exhibiting nanomolar potency and over 1000-fold selectivity for nNOS over eNOS.[16]

| Compound Class | Target | Therapeutic Area | Reported Potency (IC50/Ki) | Reference |

| Pyrrolidine-bis-imidazole | HCV NS5A | Antiviral (Hepatitis C) | Sub-nanomolar (e.g., Daclatasvir) | [8] |

| Cyanopyrrolidines | DPP-4 | Antidiabetic | Nanomolar (e.g., Sitagliptin, Vildagliptin) | [12] |

| Pyrrolidine-piperazine | CXCR4 | Oncology | 79 nM | [2] |

| Aminopyrrolidines | nNOS | Neurology | Low nanomolar | [16] |

| Spirooxindole-pyrrolidines | Various | Oncology, Antibacterial | Micromolar to sub-micromolar | [2][15] |

| 1,2,4-Oxadiazole Pyrrolidines | DNA Gyrase | Antibacterial | 120 ± 10 nM | [2] |

Section 3: Asymmetric Synthesis: The Art of Stereocontrol

The therapeutic efficacy of chiral pyrrolidine derivatives is critically dependent on obtaining the correct stereoisomer. This necessitates robust and scalable methods for asymmetric synthesis. Organocatalysis, particularly using the natural amino acid L-proline and its derivatives, has emerged as a powerful, environmentally friendly approach.[5][17]

Key Methodology: Proline-Catalyzed Asymmetric Aldol Reaction

The proline-catalyzed aldol reaction is a foundational method for creating chiral β-hydroxy carbonyl compounds, which are versatile intermediates for synthesizing more complex molecules, including pyrrolidine derivatives.[18] The reaction proceeds through an enamine intermediate, where the chirality of the proline catalyst directs the facial attack on the aldehyde, establishing the new stereocenter with high fidelity.[17][18]

Experimental Protocol: Asymmetric Aldol Condensation of Benzaldehyde and Cyclohexanone

This protocol is adapted from a highly efficient procedure developed by Lombardo, M. et al., demonstrating a scalable and sustainable approach in a methanol/water solvent system.[17][19]

Materials:

-

(S)-proline

-

Methanol (MeOH)

-

Deionized Water (H₂O)

-

Cyclohexanone

-

Benzaldehyde

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Catalyst Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, charge (S)-proline (1.15 g, 10 mmol, 0.1 eq).

-

Solvent Addition: Add methanol (13.33 mL) and water (3.33 mL) to the flask. Stir the mixture for 15 minutes at room temperature to ensure the catalyst is fully dissolved.

-

Reactant Addition: Add cyclohexanone (51.8 mL, 500 mmol, 5.0 eq) to the solution. Cool the flask to 0 °C in an ice bath.

-

Limiting Reagent Addition: Slowly add benzaldehyde (10.2 mL, 100 mmol, 1.0 eq) to the cooled reaction mixture over a period of 45 minutes using a dropping funnel.

-

Reaction: Cap the flask and allow the mixture to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the benzaldehyde is complete (typically 24-48 hours).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (100 mL). Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired chiral aldol product. The diastereomeric ratio and enantiomeric excess can be determined by chiral HPLC analysis.

Causality and Rationale:

-

Why Proline? Proline acts as a bifunctional catalyst. Its secondary amine forms a nucleophilic enamine with the ketone, while its carboxylic acid group acts as a Brønsted acid to activate the aldehyde and stabilize the transition state via a hydrogen-bonded network, ensuring high stereocontrol.[17]

-

Why Methanol/Water? While many organocatalytic reactions require anhydrous, aprotic solvents, this system demonstrates that a protic methanol/water mixture can be highly effective. Water plays a crucial role in enhancing enantioselectivity, while methanol ensures the homogeneity of the reaction mixture.[17][19] This "green" solvent choice simplifies the procedure and reduces environmental impact.

-

Why 0 °C? Lowering the reaction temperature generally enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states, favoring the formation of the desired product.

Conclusion and Future Outlook

Chiral pyrrolidine derivatives have firmly established their place as a cornerstone of modern medicinal chemistry. Their unique combination of a 3D-rich scaffold, favorable physicochemical properties, and synthetic accessibility makes them invaluable for the development of potent and selective therapeutic agents. From curing Hepatitis C to managing Type 2 Diabetes and targeting complex neurological disorders, the impact of this privileged scaffold is undeniable.

Future research will likely focus on expanding the synthetic toolbox to access even more diverse and complex substitution patterns on the pyrrolidine ring. The integration of these building blocks into novel drug modalities, such as PROTACs and covalent inhibitors, will undoubtedly unlock new therapeutic possibilities. As our understanding of complex biological systems deepens, the ability of chiral pyrrolidines to enable precise, stereochemically-defined interactions will ensure their continued relevance and success in the ongoing quest for new medicines.

References

-

Emma, M. G., Tamburrini, A., Martinelli, A., Lombardo, M., Quintavalla, A., & Trombini, C. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Catalysts, 10(6), 664. [Link]

-

Li, H., et al. (2009). Exploration of the Active Site of Neuronal Nitric Oxide Synthase by the Design and Synthesis of Pyrrolidinomethyl 2-Aminopyridine Derivatives. Journal of Medicinal Chemistry, 52(13), 3970–3982. [Link]

-

Emma, M. G., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. ResearchGate. [Link]

-

Karakaplan, M., et al. (2013). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Turkish Journal of Chemistry. [Link]

-

Scribd. (n.d.). Proline-Catalyzed Asymmetric Aldol Reaction. [Link]

-

Wikipedia. (n.d.). Discovery and development of dipeptidyl peptidase-4 inhibitors. [Link]

-

Bohrium. (n.d.). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). [Link]

-

Wikipedia. (n.d.). Proline-catalyzed aldol reactions. [Link]

-

Wikipedia. (n.d.). Discovery and development of NS5A inhibitors. [Link]

-

ResearchGate. (n.d.). a Common substructures of structural classes of pyrrolidinebased DPP-IV... [Link]

-

Gao, M. (2012). Discovery of hepatitis C virus NS5A inhibitors as a new class of anti-HCV therapy. Current Opinion in Virology, 2(5), 595-601. [Link]

-

Singh, S., et al. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 27(19), 6249. [Link]

-

Yeganyan, T. H., et al. (2023). Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity. Journal of Molecular Structure, 1277, 134850. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(3), 19. [Link]

-

Patsnap Synapse. (2024). What are NS5A inhibitors and how do they work? [Link]

-

RxList. (2021). How Do HCV NS5A Inhibitors Work? Uses, Side Effects, Drug Names. [Link]

-

Sharma, S., et al. (2022). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Molecules, 27(15), 5020. [Link]

-

Ros, A., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(41), 7567–7572. [Link]

-

Ahrén, B. (2020). DPP-4 Inhibition and the Path to Clinical Proof. Frontiers in Endocrinology, 11, 595-595. [Link]

-

Musso, L., et al. (2019). Behind the Mirror: Chirality Tunes the Reactivity and Cytotoxicity of Chloropiperidines as Potential Anticancer Agents. Journal of Medicinal Chemistry, 62(5), 2446-2457. [Link]

-

Chinchilla, R., et al. (2010). Synthesis of a New Chiral Pyrrolidine. Molecules, 15(10), 7354-7365. [Link]

-

Flinders University. (n.d.). HCV NS5A inhibitors disrupt replication factory formation: A novel mechanism of antiviral action. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249774. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]

- 6. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]

- 7. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 8. Discovery of hepatitis C virus NS5A inhibitors as a new class of anti-HCV therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. How Do HCV NS5A Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]

- 10. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 16. Exploration of the Active Site of Neuronal Nitric Oxide Synthase by the Design and Synthesis of Pyrrolidinomethyl 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to Theoretical Calculations for Transition States in Proline-Catalyzed Reactions

For researchers, medicinal chemists, and drug development professionals, understanding the intricate dance of molecules at the point of reaction is paramount. In the realm of asymmetric organocatalysis, proline has emerged as a remarkably effective and versatile catalyst, driving a wide array of stereoselective transformations.[1][2][3] The key to its success lies in the specific geometry and energetics of the reaction's transition state (TS). This guide provides a comprehensive, technically-grounded walkthrough of the modern computational workflows used to elucidate these fleeting, yet pivotal, molecular structures.

Chapter 1: The Mechanistic Foundations of Proline Catalysis

Proline catalysis primarily operates through two key pathways: the enamine cycle for reactions involving ketone donors and the iminium cycle for reactions with α,β-unsaturated aldehydes. For the purpose of this guide, we will focus on the more extensively studied enamine mechanism, which is central to classic transformations like the aldol and Mannich reactions.[4][5]

The catalytic cycle begins with the reaction between proline and a ketone (e.g., acetone) to form a key enamine intermediate.[4][6] This nucleophilic enamine then attacks an electrophile, such as an aldehyde. The stereochemical outcome of this C-C bond formation is determined in the transition state, which is stabilized by a network of non-covalent interactions.

A cornerstone of understanding this stereoselectivity is the Houk-List model .[7][8][9] This model posits a transition state where the carboxylic acid group of proline acts as a hydrogen bond donor, activating the electrophile and directing its approach.[7][8] This interaction, along with steric factors, creates a significant energy difference between the four possible diastereomeric transition states, thus explaining the high enantioselectivity observed experimentally.[9][10][11]

Caption: The enamine catalytic cycle in proline-catalyzed aldol reactions.

Chapter 2: The Computational Toolkit: Methods and Choices

Accurately modeling the transition state requires a careful selection of computational methods. The goal is to find a balance between computational cost and accuracy that is sufficient to capture the subtle energetic differences governing stereoselectivity.

Density Functional Theory (DFT): The Workhorse Method

For systems of this size, Density Functional Theory (DFT) has become the de facto standard.[12] It offers a robust compromise between the high cost of wavefunction-based methods and the inaccuracies of semi-empirical approaches. The choice of the functional, however, is critical.

Causality Behind Functional Choice: The transition states in proline catalysis are stabilized by a delicate interplay of hydrogen bonding and dispersion interactions.[8][13] Therefore, the chosen DFT functional must be capable of accurately describing these non-covalent interactions. While the B3LYP functional was used in seminal studies,[14][15] modern functionals from the Minnesota family, such as M06-2X , are often preferred.[16] M06-2X was specifically parameterized to perform well for main-group thermochemistry and non-covalent interactions, making it highly suitable for these systems.[17]

| DFT Functional | Strengths | Weaknesses/Considerations | Primary Use Case in Proline Catalysis |

| B3LYP | Well-established, computationally efficient, good for general geometries.[14][15] | Underestimates dispersion forces; may not be as accurate for barrier heights.[17] | Initial geometry optimizations, reproducing historical data. |

| M06-2X | Excellent for non-covalent interactions, kinetics, and thermochemistry.[18] | Requires a finer integration grid for accuracy; can be more computationally demanding.[19] | High-accuracy single-point energies, transition state optimizations. |

| ωB97X-D | Includes empirical dispersion correction, good for long-range interactions. | Can be sensitive to basis set choice. | Systems where dispersion is expected to be particularly dominant. |

| CAM-B3LYP | Good for systems with potential charge-transfer character. | May not offer significant advantages over M06-2X for standard aldol TS.[20] | Investigating electronic properties or reactions with significant charge separation. |

Basis Sets

The basis set determines the flexibility given to electrons to describe their spatial distribution. Pople-style basis sets like 6-31G(d) are often sufficient for initial geometry optimizations.[14] For more accurate final energy calculations, a larger, polarization and diffuse-function-augmented basis set such as 6-311+G(d,p) or a member of the Karlsruhe "def2" family like def2-TZVP is recommended.

Modeling the Solvent

Proline-catalyzed reactions are typically performed in solvents like DMSO or acetone.[4] Failing to account for the solvent's dielectric effect can lead to significant errors.

-

Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous dielectric medium.[21] This approach offers an excellent balance of speed and accuracy for these systems. The SMD (Solvation Model based on Density) model is a universal model applicable to virtually any solvent and is widely used due to its robust parameterization.[21][22][23] It is often used in conjunction with DFT calculations to provide solvated free energies.[16][24][25]

Chapter 3: The Workflow: A Self-Validating Protocol for Finding and Confirming Transition States

Locating a transition state is not a one-step process. It is an iterative workflow designed to find a first-order saddle point on the potential energy surface and rigorously prove that it connects the correct reactants and products.[26][27]

Step-by-Step Protocol:

-

Reactant/Product Optimization: Begin by performing a full geometry optimization and frequency calculation for all reactants and products separately at your chosen level of theory (e.g., M06-2X/6-31G(d) with SMD solvation). This ensures you have located the true energy minima for the start and end points of your reaction.

-

Generating an Initial TS Guess: The optimization algorithm needs a starting structure.

-

Synchronous Transit-Guided Quasi-Newton (STQN) Method: Methods like Opt=QST2 in Gaussian provide an automated way to generate a guess.[28] You provide the optimized reactant and product structures (with matching atom numbering), and the algorithm estimates an initial TS structure.[28]

-

Manual Construction: Based on mechanistic understanding (e.g., the Houk-List model), manually position the reactant molecules into a plausible TS geometry. This often involves setting the forming C-C bond distance to an intermediate value (e.g., ~2.0-2.2 Å).

-

-

Transition State Optimization:

-

Use the initial guess to start a TS optimization calculation (e.g., Opt=TS in Gaussian). This algorithm attempts to find a stationary point that is a minimum in all directions except for one, climbing the potential energy surface along the reaction coordinate.[26]

-

It is often beneficial to calculate the force constants at the first step (calcfc) to provide the algorithm with a good starting Hessian matrix.

-

-

Validation Part I: Frequency Analysis:

-

A true transition state is a first-order saddle point and MUST have exactly one imaginary vibrational frequency .[27][29][30]

-

Perform a frequency calculation on the optimized TS geometry. The output will list the vibrational modes. A negative frequency value indicates an imaginary frequency.[31]

-

Self-Validation: If you have zero or more than one imaginary frequency, your structure is not a true TS, and you must return to Step 2 or 3 with a better guess or a different optimization algorithm.[29]

-

Visualize the atomic motion of the imaginary frequency. It should clearly show the atoms moving along the desired reaction coordinate—for an aldol reaction, this would be the C-C bond forming and the proton transfer from the carboxylic acid to the aldehyde oxygen.[31][32]

-

-

Validation Part II: Intrinsic Reaction Coordinate (IRC) Calculation:

-

An IRC calculation traces the minimum energy path downhill from the TS in both the forward and reverse directions.[33][34][35][36]

-

The Ultimate Proof: A successful IRC calculation must connect the transition state to the intended reactant and product energy minima found in Step 1.[33][35][37] This provides definitive confirmation that you have located the correct transition state for the reaction of interest.[27][36]

-

Caption: A self-validating workflow for locating and confirming transition states.

Chapter 4: Case Study - Proline-Catalyzed Aldol Reaction

Let's apply this workflow to the reaction between acetone and an aldehyde. Following the Houk-List model, we would investigate four primary transition states corresponding to the re and si attacks of the syn- and anti-enamine conformers.

Computational studies consistently show that the transition state leading to the major experimentally observed stereoisomer is the lowest in energy.[7][14] For example, in the reaction of acetone with isobutyraldehyde, DFT calculations at the B3LYP/6-31G** level correctly predict the experimentally observed stereoselectivity.[15] The key stabilizing interaction is the hydrogen bond between the proline's carboxylic acid proton and the aldehyde's carbonyl oxygen. The relative free energies calculated for the different diastereomeric transition states allow for a quantitative prediction of the enantiomeric excess (%ee).

| Transition State | Relative Free Energy (kcal/mol) | Predicted Product | Key Stabilizing/Destabilizing Interactions |

| anti-attack on Re face | 0.0 (lowest energy) | Major (S,R) enantiomer | Favorable H-bond; minimal steric clash. |

| anti-attack on Si face | + ΔG₁ | Minor enantiomer | Steric repulsion between aldehyde substituent and proline ring. |

| syn-attack on Re face | + ΔG₂ | Minor enantiomer | Less optimal H-bond geometry and potential steric strain. |

| syn-attack on Si face | + ΔG₃ | Minor enantiomer | Combination of steric hindrance and poor H-bonding. |

Note: Relative energy values are illustrative and depend on the specific substrates, functional, basis set, and solvent model used.

Conclusion

The theoretical calculation of transition states in proline-catalyzed reactions is a powerful tool for understanding reaction mechanisms, rationalizing stereochemical outcomes, and guiding the design of new, more effective organocatalysts.[14][38] By employing a rigorous and self-validating workflow centered on DFT calculations with appropriate functionals (like M06-2X) and continuum solvation models (like SMD), researchers can reliably locate and verify the key transition states. The crucial steps of frequency analysis and IRC calculations are not merely procedural; they are the bedrock of confidence in the computed results, ensuring that the identified saddle point accurately represents the bridge between reactants and products on the complex potential energy surface of catalysis.

References

-

Title: Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: Density Functional Study of the Proline-Catalyzed Direct Aldol Reaction Source: ACS Publications URL: [Link]

-

Title: New mechanistic studies on the proline-catalyzed aldol reaction Source: PNAS URL: [Link]

-

Title: Transition States in Chemical Reactions: Tutorial and Assignments Source: University of Wisconsin-Oshkosh URL: [Link]

-

Title: Solvation Models - NWChem Source: NWChem URL: [Link]

-

Title: Locating and characterizing transition states | Computational Chemistry Class Notes Source: Computational Chemistry Class Notes URL: [Link]

-

Title: 12.2 Chemical Solvent Models - Q-Chem Manual Source: Q-Chem URL: [Link]

-

Title: Improving solvation energy predictions using the SMD solvation method and semiempirical electronic structure methods Source: The Journal of Chemical Physics | AIP Publishing URL: [Link]

-

Title: Re-Examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study Source: ANU Open Research URL: [Link]

-

Title: Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities Source: Chemical Reviews - ACS Publications URL: [Link]

- Title: ORCA Input Library - Continuum solvation (CPCM,COSMO, SMD)

-

Title: The Houk-List Transition states for organocatalytic mechanism revisited Source: Imperial College London URL: [Link]

-

Title: Solvation models - PySCF Source: PySCF URL: [Link]

-

Title: Alternative proposed mechanisms for proline-catalyzed aldol reactions Source: ResearchGate URL: [Link]

-

Title: The 'art' of finding Transition States Part 1 Source: Dr. Joaquin Barroso's Blog URL: [Link]

-

Title: The Houk–List transition states for organocatalytic mechanisms revisited Source: RSC Publishing URL: [Link]

-

Title: Stereoselectivities of Proline-Catalyzed Asymmetric Intermolecular Aldol Reactions. Source: Henry Rzepa's Blog - Imperial College London URL: [Link]

-

Title: The art of finding transition structures · The DFT Course Source: Nathan's DFT Course URL: [Link]

-

Title: Density functional theory study of the mechanism of the proline-catalyzed intermolecular aldol reaction | Request PDF Source: ResearchGate URL: [Link]

-

Title: Catalysing (organo-)catalysis: Trends in the application of machine learning to enantioselective organocatalysis - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: Quantum Mechanical Predictions of the Stereoselectivities of Proline-Catalyzed Asymmetric Intermolecular Aldol Reactions | Request PDF Source: ResearchGate URL: [Link]

-

Title: The Houk–List transition states for organocatalytic mechanisms revisited Source: RSC Publishing URL: [Link]

-

Title: Finding a Transition State in Rowan - YouTube Source: YouTube URL: [Link]

-

Title: Introduction to Molecular Modelling: Part 4 (Transition States) Source: Medium URL: [Link]

-

Title: Catalysing (organo-)catalysis: Trends in the application of machine learning to enantioselective organocatalysis Source: Beilstein Journals URL: [Link]

-

Title: Computational Investigation of Methoxy Radical-Driven Oxidation of Dimethyl Sulfide: A Pathway Linked to Methane Oxidation Source: MDPI URL: [Link]

-

Title: Normal mode analysis for a transition state structure Source: University of Sheffield URL: [Link]

-

Title: Introduction: Organocatalysis Source: Chemical Reviews - ACS Publications URL: [Link]

-

Title: Organocatalysis [review article] Source: Loughborough University Research Repository URL: [Link]

-

Title: A DFT and AIM Study of the Proline‐Catalyzed Asymmetric Cross‐Aldol Addition of Acetone to Isatins: A Rationalization for the Reversal of Chirality | Request PDF Source: ResearchGate URL: [Link]

-

Title: (PDF) Kinetics versus Thermodynamics in the Proline Catalyzed Aldol Reaction Source: ResearchGate URL: [Link]

-

Title: Part 4 - Introduction to Vibrational Frequencies Source: atomistica.online URL: [Link]

-

Title: Why a TS must have only one negative frequency Source: Chemistry Stack Exchange URL: [Link]

-

Title: Density Functional Study of the Proline-Catalyzed Direct Aldol Reaction Source: ResearchGate URL: [Link]

-

Title: Kinetics versus thermodynamics in the proline catalyzed aldol reaction Source: RSC Publishing URL: [Link]

-

Title: Proline-catalyzed aldol reactions - Wikipedia Source: Wikipedia URL: [Link]

-